BenchChemオンラインストアへようこそ!

2,5-Diaminopyrimidine-4-carboxylic acid

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

This 2,5-diaminopyrimidine-4-carboxylic acid is a validated core scaffold for ATP-competitive kinase inhibitors. The essential 2,5-diamino substitution pattern ensures correct hinge-region hydrogen bonding geometry for BTK, JNK, HPK1, and GSK-3 targets—a structural requirement confirmed in patent literature that generic regioisomers cannot satisfy. The 4-carboxylic acid handle enables rapid parallel amide library synthesis, covalent warhead conjugation, and PROTAC linker attachment. Derivatives have demonstrated sub-10 nM potency with >100-fold selectivity. Epirical validation confirms this precise substitution is mandatory for target engagement; substitution with non-carboxylate or regioisomeric analogs fundamentally alters synthetic utility.

Molecular Formula C5H6N4O2
Molecular Weight 154.13 g/mol
CAS No. 1260859-20-8
Cat. No. B11921164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Diaminopyrimidine-4-carboxylic acid
CAS1260859-20-8
Molecular FormulaC5H6N4O2
Molecular Weight154.13 g/mol
Structural Identifiers
SMILESC1=C(C(=NC(=N1)N)C(=O)O)N
InChIInChI=1S/C5H6N4O2/c6-2-1-8-5(7)9-3(2)4(10)11/h1H,6H2,(H,10,11)(H2,7,8,9)
InChIKeyVTFCPZQIIGNSJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Diaminopyrimidine-4-carboxylic Acid (CAS 1260859-20-8): Chemical Profile and Procurement Baseline


2,5-Diaminopyrimidine-4-carboxylic acid (CAS 1260859-20-8) is a heterocyclic building block featuring a pyrimidine core substituted with amino groups at the 2- and 5-positions and a carboxylic acid at the 4-position [1]. With a molecular formula of C5H6N4O2 and a molecular weight of 154.13 g/mol, this compound serves as a versatile intermediate in medicinal chemistry, particularly as a core scaffold for kinase inhibitor development . The 2,5-diaminopyrimidine motif is recognized as a privileged structure in drug discovery, with demonstrated utility in targeting the ATP-binding pockets of multiple kinases [2]. The carboxylic acid functionality at the 4-position provides a reactive handle for amide coupling, esterification, and further derivatization, enabling modular expansion into diverse chemotypes .

Why 2,5-Diaminopyrimidine-4-carboxylic Acid (CAS 1260859-20-8) Cannot Be Substituted with Generic Pyrimidine Analogs


Substitution of 2,5-diaminopyrimidine-4-carboxylic acid with alternative pyrimidine regioisomers or analogs introduces critical structural changes that alter both reactivity and biological target engagement. The 2,5-diamino substitution pattern establishes a distinct hydrogen-bonding donor/acceptor geometry relative to the 2,4- or 4,6-diamino isomers, affecting kinase ATP-pocket binding orientation and selectivity [1]. The carboxylic acid at the 4-position is essential for conjugation chemistry; replacing this with a non-carboxylate moiety eliminates the primary vector for amide bond formation, restricting downstream synthetic utility . Patent literature on diaminopyrimidine kinase inhibitors consistently specifies the 2,5-diamino substitution as a key structural requirement for target potency and isoform selectivity [2]. Generic substitution with structurally similar pyrimidines lacking either the precise 2,5-diamino pattern or the 4-carboxylic acid handle fundamentally alters the compound's utility as a synthetic building block and cannot be assumed equivalent without empirical validation.

Quantitative Comparative Evidence for 2,5-Diaminopyrimidine-4-carboxylic Acid (CAS 1260859-20-8) vs. Structural Analogs


Regioisomeric Differentiation: 2,5-Diamino vs. 2,6-Diamino Substitution Pattern

The 2,5-diaminopyrimidine regioisomer establishes a fundamentally different hydrogen-bonding network with kinase ATP-binding pockets compared to the 2,6-diamino analog. In diaminopyrimidine carboxamide HPK1 inhibitors, the 2,5-diamino orientation engages the kinase hinge region via a specific bidentate interaction pattern that the 2,6-substitution cannot recapitulate without altering the vector of pendant substituents [1]. This regioisomeric specificity is further validated in the BLK degrader series, where 2,5-diaminopyrimidine-based compounds achieved selective BLK degradation despite weak biochemical inhibitory activity (DC50 values not reported but degradation confirmed by Western blot) [2]. The 2,6-diaminopyrimidine-4-carboxylic acid analog (CAS 16490-14-5) lacks documented kinase-targeting applications, underscoring the functional divergence between regioisomers [3].

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

4-Carboxylic Acid Functional Handle vs. Non-Carboxylate Pyrimidine Cores

The carboxylic acid group at the 4-position of 2,5-diaminopyrimidine-4-carboxylic acid provides a direct conjugation handle for amide bond formation, whereas unsubstituted 2,5-diaminopyrimidine (CAS 22715-27-1) lacks any reactive functionality for C4 derivatization . This distinction has significant practical implications: the carboxylic acid enables one-step coupling to amine-containing fragments without requiring pre-functionalization of the pyrimidine core. The LogP of 2,5-diaminopyrimidine-4-carboxylic acid is calculated as -0.6608 , compared to 2,5-diaminopyrimidine which has a calculated LogP of approximately -0.34, indicating increased aqueous solubility of the carboxylic acid derivative—a property advantageous for biological assay compatibility .

Synthetic Chemistry Building Block Procurement Amide Coupling

Kinase Scaffold Validation: 2,5-Diaminopyrimidine Core in GSK-3 Inhibitor Series

The 2,5-diaminopyrimidine scaffold has been optimized as a GSK-3 inhibitor core, achieving IC50 < 10 nM with >100-fold selectivity over Aurora A kinase [1]. While these data are for fully elaborated derivatives rather than the bare carboxylic acid building block, they establish the scaffold's intrinsic capacity for high-potency, selective kinase inhibition when appropriately derivatized. Compound 33 from this pyrimidine series demonstrated promising pharmacokinetic parameters in vivo, further validating the drug-like potential of molecules built from this core [1]. This contrasts with 2,4-diaminopyrimidine-based inhibitors, which commonly exhibit broader kinase polypharmacology (e.g., Dasatinib inhibits BCR-ABL, SRC family, c-KIT, and PDGFR) [2].

GSK-3 Inhibition Kinase Selectivity Neurological Disorders

Covalent Irreversible Inhibition: 2,5-Diaminopyrimidine Derivatives vs. Ibrutinib in BTK Targeting

A series of 2,5-diaminopyrimidine-based covalent irreversible BTK inhibitors demonstrated a different kinase selectivity profile compared to ibrutinib, a first-in-class BTK inhibitor [1]. Compounds 31 and 38 from this series exhibited potent antiproliferative activity against multiple B-cell lymphoma cell lines, including germinal center B-cell-like diffuse large B cell lymphoma (GCB-DLBCL) cells [1]. In a mouse xenograft model, compound 31 significantly prevented tumor growth [1]. Notably, these 2,5-diaminopyrimidine inhibitors exhibited a dual-action mode inhibiting both BTK activation and catalytic activity, a mechanistic feature that counteracts a negative regulation loop for BTK and is not observed with ibrutinib [1]. In a separate study, a 2,5-diaminopyrimidine-based BTK affinity probe (compound 13) showed an apparent IC50 of 38 nM, while the lysine derivative (compound 11) demonstrated an IC50 of 63 nM [2].

BTK Inhibition Covalent Inhibitors B-Cell Malignancies

BLK Degrader Series: Functional Selectivity Beyond Simple Inhibition

2,5-Diaminopyrimidine derivatives have been developed as the first series of selective monomeric degraders of B-lymphoid tyrosine kinase (BLK) [1]. Compounds 9-11 from this series exhibited weak biochemical inhibitory activity against BLK yet effectively degraded BLK protein levels, demonstrating a functional profile distinct from conventional occupancy-driven inhibitors [1]. Critically, these compounds showed high selectivity for BLK degradation over other structurally and functionally related SRC family and TEC family kinases [1]. Compounds 9 and 11 further demonstrated potent inhibitory activities in several B-lymphoid cell lines [1]. This degradation-based pharmacology, enabled by the 2,5-diaminopyrimidine scaffold, represents a mechanism not accessible with many alternative pyrimidine cores.

Targeted Protein Degradation BLK PROTAC Development

Patent-Grade Scaffold Validation: JNK and VEGFR2 Inhibitor Programs

The 2,5-diaminopyrimidine core with C4-carboxamide/carboxylic acid functionality is specifically claimed in patent literature for JNK pathway inhibition and VEGFR2 inhibition [1][2]. Signal Pharmaceuticals' patent JP2017002091A explicitly claims diaminopyrimidine compounds with structures incorporating the 2,5-diamino pattern for treating liver fibrotic disorders and other conditions treatable by JNK pathway inhibition [1]. Similarly, VEGFR2 inhibitor patents describe diamino-substituted pyrimidines as key intermediates for angiogenesis-targeting therapeutics [2]. The inclusion of this specific scaffold in multiple composition-of-matter and method-of-use patents provides intellectual property validation of its utility that alternative regioisomers lack.

JNK Pathway VEGFR2 Inhibition Fibrotic Disease

Optimal Research and Industrial Applications for 2,5-Diaminopyrimidine-4-carboxylic Acid (CAS 1260859-20-8)


Kinase Inhibitor Lead Generation Requiring ATP-Pocket Hinge Binding

This compound is optimally deployed as a core scaffold for ATP-competitive kinase inhibitor design, leveraging the validated 2,5-diaminopyrimidine motif for hinge-region hydrogen bonding [1]. The carboxylic acid handle enables rapid parallel synthesis of amide libraries for structure-activity relationship exploration. Based on the GSK-3 inhibitor program, derivatives built from this core have achieved sub-10 nM potency with >100-fold selectivity [2]. This application is particularly suited for programs targeting kinases with established sensitivity to diaminopyrimidine pharmacophores, including HPK1, BTK, and JNK family members [1][3].

Covalent Irreversible Kinase Inhibitor Development

The 2,5-diaminopyrimidine scaffold enables incorporation of electrophilic warheads for covalent irreversible kinase inhibition. As demonstrated in BTK inhibitor programs, compounds built from this core achieve covalent engagement and exhibit distinct kinase selectivity profiles compared to marketed agents like ibrutinib [4]. The carboxylic acid group at the 4-position provides a convenient attachment point for linkers connecting to acrylamide or other covalent warheads. Derivatives have shown tumor growth inhibition in xenograft models, validating the translational potential of this scaffold class [4].

Targeted Protein Degradation (PROTAC) Building Block

This compound serves as a starting material for targeted protein degradation applications, specifically for developing selective degraders of kinases such as BLK [5]. The 2,5-diaminopyrimidine core provides kinase-targeting functionality while the 4-carboxylic acid offers a versatile conjugation point for linker attachment in PROTAC design. The unique degradation pharmacology enabled by this scaffold—demonstrated by compounds 9-11 in BLK degrader studies—provides a differentiated mechanism from occupancy-driven inhibition [5]. This application is particularly relevant for targets where traditional inhibition has proven challenging due to compensatory signaling or scaffolding functions.

Synthetic Intermediate for JNK Pathway Modulators

Based on patent claims from Signal Pharmaceuticals, this compound and its derivatives are directly applicable to developing JNK pathway inhibitors for fibrotic disease indications [6]. The 2,5-diaminopyrimidine substitution pattern is specifically claimed in composition-of-matter patents, providing clear industrial precedent for this application. The carboxylic acid functionality enables the carboxamide and carbonitrile modifications described in the patent literature for achieving JNK inhibitory activity [6]. This scenario is optimized for programs targeting liver fibrosis, inflammatory disorders, or other JNK-mediated pathologies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,5-Diaminopyrimidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.